molecular formula C12H22N2O2 B14047809 Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B14047809
M. Wt: 226.32 g/mol
InChI Key: AMRBXWNNKQBLOC-VIFPVBQESA-N
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Description

Tert-butyl (5S)-5-methyl-4,7-diazaspiro[25]octane-7-carboxylate is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves multiple steps. One common method starts with diethyl malonate as a raw material. The process includes cyclization reactions, Hofmann reactions, hydrolysis, acylation for recyclization, and reduction reactions . These steps are performed under controlled conditions to ensure high yield and purity. The reaction conditions are generally mild, making the process cost-effective and efficient for industrial production.

Chemical Reactions Analysis

Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in conditions like cancer and inflammation.

Comparison with Similar Compounds

Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate can be compared with other diazaspiro compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-9-7-14(8-12(13-9)5-6-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

AMRBXWNNKQBLOC-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CN(CC2(N1)CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC2(N1)CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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